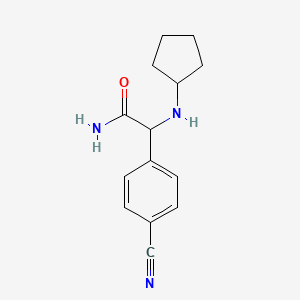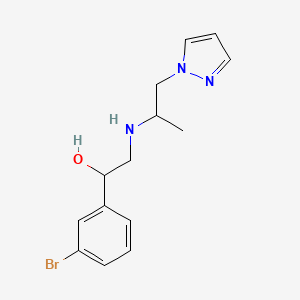
2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide, also known as CPAA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. CPAA belongs to the class of amides and has a molecular formula of C16H20N2O.
作用機序
The mechanism of action of 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide is not fully understood. However, studies have suggested that 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide exerts its therapeutic effects by modulating various signaling pathways. For example, 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has been shown to activate the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation. 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has been shown to have various biochemical and physiological effects. In animal models, 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has been shown to reduce tumor growth and inhibit angiogenesis. 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has also been shown to reduce inflammation and oxidative stress. Furthermore, 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has been shown to improve cognitive function and have neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of using 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide in lab experiments is its potential therapeutic applications. 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further research. However, one of the limitations of using 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide. One direction is to further investigate its potential therapeutic applications in cancer treatment. Another direction is to study its potential use as an anti-inflammatory agent and its effects on various inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide and its effects on various signaling pathways. Finally, more research is needed to improve the solubility of 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide and its bioavailability in vivo.
Conclusion:
In conclusion, 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and improve its solubility and bioavailability in vivo.
合成法
The synthesis of 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide involves the reaction between 4-cyanobenzoyl chloride and cyclopentylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide. The purity of the final product can be improved through recrystallization.
科学的研究の応用
2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide is in the treatment of cancer. Studies have shown that 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. Furthermore, 2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide has been shown to have neuroprotective effects and can improve cognitive function in animal models.
特性
IUPAC Name |
2-(4-cyanophenyl)-2-(cyclopentylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-9-10-5-7-11(8-6-10)13(14(16)18)17-12-3-1-2-4-12/h5-8,12-13,17H,1-4H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWPBURELDWDMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(C2=CC=C(C=C2)C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyanophenyl)-2-(cyclopentylamino)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dimethyl-6-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]pyrimidine-2,4-dione](/img/structure/B7571731.png)

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571736.png)
![2-[2-[4-(2-Methylpropyl)piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B7571744.png)
![5-[[4-(Cyclopropylsulfamoyl)phenyl]sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571753.png)

![6-[1-[(4-methoxyphenyl)methylamino]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7571762.png)
![2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571763.png)
![1-[(3-Bromophenyl)methyl]-4-methoxypiperidine](/img/structure/B7571769.png)
![2-[2-(5,7-difluoro-3,4-dihydro-2H-quinoline-1-carbonyl)phenoxy]acetamide](/img/structure/B7571776.png)
![4-[[4-(2-Oxoimidazolidin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7571782.png)
![(1R)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride](/img/structure/B7571793.png)

